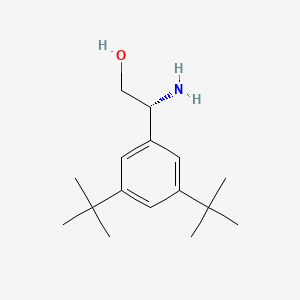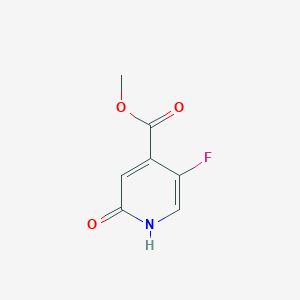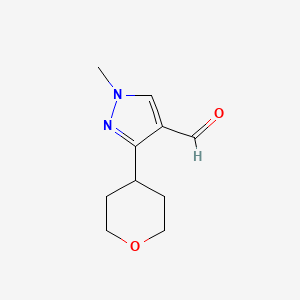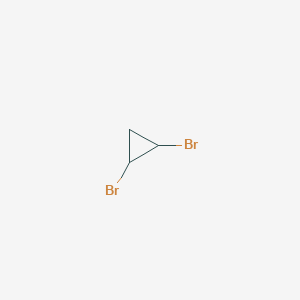
1-(4-Isobutylphenyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Isobutylphenyl)propan-1-amine is an organic compound with the molecular formula C13H19N. It is a derivative of phenylpropanamine, characterized by the presence of an isobutyl group attached to the phenyl ring. This compound is of interest due to its structural similarity to various biologically active molecules, making it a valuable subject for research in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Isobutylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(4-Isobutylphenyl)propan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers scalability and efficiency, making it suitable for large-scale synthesis.
化学反应分析
Types of Reactions
1-(4-Isobutylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Electrophiles like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
1-(4-Isobutylphenyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 1-(4-Isobutylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and thromboxanes, which are involved in inflammation and pain pathways . The compound’s structure allows it to fit into the active site of these enzymes, blocking their catalytic activity.
相似化合物的比较
1-(4-Isobutylphenyl)propan-1-amine can be compared with other similar compounds, such as:
1-(4-Isobutylphenyl)propan-1-one: A precursor in the synthesis of the amine.
2-(4-Isobutylphenyl)propan-1-ol: An alcohol derivative with different reactivity and applications.
1-(4-Isobutylphenyl)ethanamine: A structurally related amine with variations in biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isobutyl group, which influences its chemical reactivity and biological interactions.
属性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC 名称 |
1-[4-(2-methylpropyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9,14H2,1-3H3 |
InChI 键 |
LYXQOWLLYFIFDS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=C(C=C1)CC(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052035.png)









![3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15052105.png)
![N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B15052116.png)
